![molecular formula C7H5BrN2OS B1379929 6-Bromo-2-methylthieno[2,3-d]pyrimidin-4(1H)-one CAS No. 1159979-34-6](/img/structure/B1379929.png)
6-Bromo-2-methylthieno[2,3-d]pyrimidin-4(1H)-one
Overview
Description
“6-Bromo-2-methylthieno[2,3-d]pyrimidin-4(1H)-one” is a chemical compound with the molecular formula C8H7BrN2OS . It is a derivative of thieno[2,3-d]pyrimidine, a heterocyclic compound that contains a pyrimidine ring fused to a thiophene ring .
Synthesis Analysis
The synthesis of compounds similar to “6-Bromo-2-methylthieno[2,3-d]pyrimidin-4(1H)-one” has been reported in the literature . For example, a series of compounds bearing a pyrrolo[2,3-d]pyrimidine scaffold were synthesized for the dual inhibition of epidermal growth factor receptor kinase (EGFR) and aurora kinase A (AURKA) . The structure-activity relationships (SAR) and drug-like profiles of these compounds were analyzed, leading to the discovery of optimal compounds .Molecular Structure Analysis
The molecular structure of “6-Bromo-2-methylthieno[2,3-d]pyrimidin-4(1H)-one” includes a pyrimidine ring fused to a thiophene ring . The compound also contains a bromine atom, a methyl group, and a ketone group .Chemical Reactions Analysis
While specific chemical reactions involving “6-Bromo-2-methylthieno[2,3-d]pyrimidin-4(1H)-one” are not available, compounds with similar structures have been studied. For instance, compounds incorporating a pyrrolo[2,3-d]pyrimidine scaffold demonstrated nanomolar inhibition of EGFR and micromolar inhibition of AURKA .Physical And Chemical Properties Analysis
The physical and chemical properties of “6-Bromo-2-methylthieno[2,3-d]pyrimidin-4(1H)-one” include a molecular weight of 259.13 g/mol, a computed XLogP3-AA of 3.3, and a topological polar surface area of 63.2 Ų .Scientific Research Applications
Drug Development Antitubercular Agents
The thieno[2,3-d]pyrimidin-4(3H)-ones class of compounds, which includes 6-Bromo-2-methylthieno[2,3-d]pyrimidin-4(1H)-one, has shown potential in the development of antitubercular agents. Studies have indicated that certain derivatives exhibit significant antimycobacterial activity, suggesting that this compound could be a precursor in synthesizing new antitubercular drugs .
Medicinal Chemistry EGFR Inhibition
Thienopyrimidines have been investigated for their potential as lead structures in EGFR (Epidermal Growth Factor Receptor) inhibition, which is a promising area in cancer therapy. The brominated variants could be key intermediates in synthesizing novel inhibitors .
Computational Chemistry Molecular Modeling
In computational chemistry, 6-Bromo-2-methylthieno[2,3-d]pyrimidin-4(1H)-one can be modeled to predict its physical properties, reactivity, and interaction with biological targets, aiding in the design of new compounds with desired characteristics.
Synthesis and evaluation of thieno[2,3-d]pyrimidin-4(3H)-ones as… Investigation of Heck coupling on 6-bromo [2,3- d ]thienopyrimidines…
Future Directions
The future directions for “6-Bromo-2-methylthieno[2,3-d]pyrimidin-4(1H)-one” could involve further exploration of its potential biological activities, given the reported activities of structurally similar compounds . Additionally, more research could be conducted to optimize its synthesis and evaluate its safety profile.
Mechanism of Action
Target of Action
The primary targets of 6-Bromo-2-methylthieno[2,3-d]pyrimidin-4(1H)-one are tyrosine kinase , AK , and Cdk4 . These enzymes play crucial roles in cellular signaling pathways, regulating cell growth, differentiation, and metabolism.
Mode of Action
6-Bromo-2-methylthieno[2,3-d]pyrimidin-4(1H)-one interacts with its targets by acting as a potent and highly selective inhibitor . By binding to these enzymes, it prevents them from catalyzing their respective reactions, leading to changes in the cellular signaling pathways they regulate.
Biochemical Pathways
The inhibition of tyrosine kinase, AK, and Cdk4 affects several biochemical pathways. For instance, the inhibition of tyrosine kinase can disrupt the PI3K/AKT/mTOR signaling pathway , which is involved in cell survival and growth . Similarly, the inhibition of Cdk4 can affect the cell cycle regulation , potentially leading to cell cycle arrest .
Pharmacokinetics
Similar compounds have been shown to have gooddrug-like properties . The compound’s ADME (Absorption, Distribution, Metabolism, and Excretion) properties would impact its bioavailability, determining how much of the drug reaches its target sites in the body.
Result of Action
The molecular and cellular effects of 6-Bromo-2-methylthieno[2,3-d]pyrimidin-4(1H)-one’s action depend on the specific cell type and the pathways it affects. Given its targets, the compound could potentially haveantiviral , antimicrobial , and anticancer effects . For example, by inhibiting tyrosine kinase, it could disrupt cancer cell growth and survival .
properties
IUPAC Name |
6-bromo-2-methyl-3H-thieno[2,3-d]pyrimidin-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5BrN2OS/c1-3-9-6(11)4-2-5(8)12-7(4)10-3/h2H,1H3,(H,9,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FPURGQYERSQEGY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(C=C(S2)Br)C(=O)N1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5BrN2OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1159979-34-6 | |
| Record name | 6-bromo-2-methyl-3H,4H-thieno[2,3-d]pyrimidin-4-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



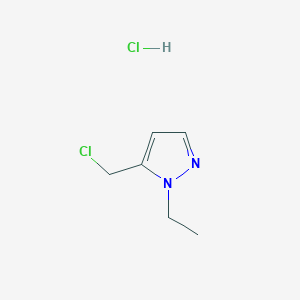
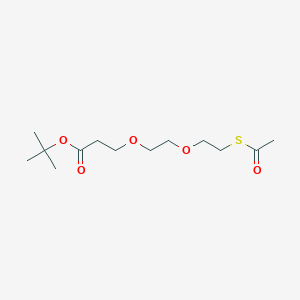
![B-[5-(2-pyrrolidinyl)-3-pyridinyl]Boronic acid](/img/structure/B1379851.png)
![5-Bromo-N-[3-(2,6-dichlorophenyl)prop-2-enyl]-3-iodopyridin-2-amine](/img/structure/B1379852.png)
![4-[5-(2-bromoethyl)-3-isoxazolyl]Benzonitrile](/img/structure/B1379853.png)

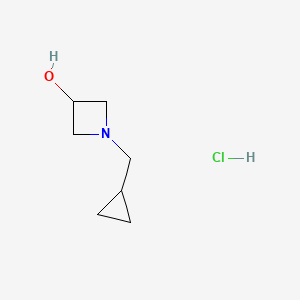


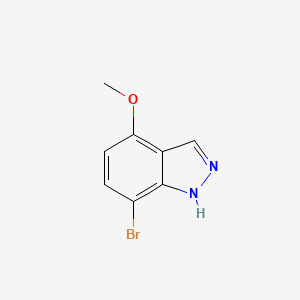
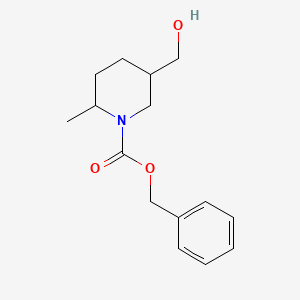
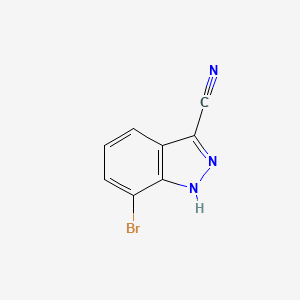
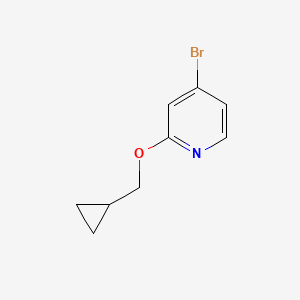
![6-[(2-Hydroxyethyl)(methyl)amino]pyridine-3-carbaldehyde](/img/structure/B1379869.png)